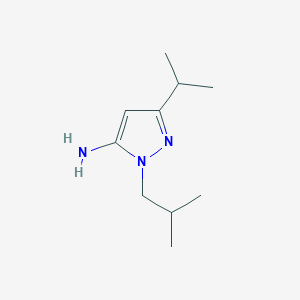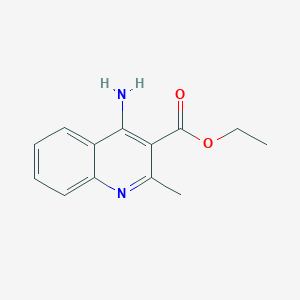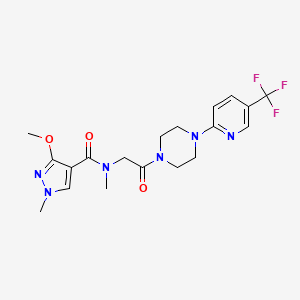
2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine, also known as MPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a pyrazolamine derivative that has shown promising results in various fields of study, including neuroscience, pharmacology, and biochemistry. In
Aplicaciones Científicas De Investigación
2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has been studied extensively for its potential applications in scientific research. It has been shown to have neuroprotective properties and can protect against oxidative stress-induced cell death in neuronal cells. This compound has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in immune cells. In addition, this compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. This compound can also modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in cells and tissues. It can protect against oxidative stress-induced damage by increasing the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound can also reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activity of COX-2 and iNOS. In addition, this compound can modulate the expression of various genes involved in cell survival, proliferation, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under a wide range of conditions and can be stored for long periods without degradation. However, there are some limitations to the use of this compound in lab experiments. It can be toxic at high concentrations and can interfere with the activity of other enzymes and signaling pathways in cells. Therefore, careful dose-response studies and toxicity assessments are necessary when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for further research on 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine. One area of interest is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the exploration of the potential use of this compound in cancer therapy, as it has been shown to have anti-proliferative effects in various cancer cell lines. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in cells.
Métodos De Síntesis
The synthesis of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine involves a series of chemical reactions that start with the condensation of 2-methylpropanal and hydrazine hydrate to form the intermediate 2-(2-methylpropyl)hydrazine. This intermediate is then reacted with propan-2-yl isocyanate to produce this compound. The overall reaction can be represented as follows:
2-methylpropanal + hydrazine hydrate → 2-(2-methylpropyl)hydrazine
2-(2-methylpropyl)hydrazine + propan-2-yl isocyanate → this compound
Propiedades
IUPAC Name |
2-(2-methylpropyl)-5-propan-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(2)6-13-10(11)5-9(12-13)8(3)4/h5,7-8H,6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBSNMRBJZYCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylphenyl)-2-(4-(4-methylphenyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-1-yl)-1-ethanone](/img/structure/B2811189.png)
![9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2811190.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2811191.png)



![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2811195.png)
![N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2811198.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2811200.png)
![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2811201.png)

![3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2811205.png)

![Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2811212.png)